![molecular formula C13H17N3O3S B410696 N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410696.png)
N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide is an organic compound with a complex structure that includes a benzoyl group, a hydrazinocarbothioyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide typically involves the reaction of 4-propoxybenzoic acid with hydrazinecarbothioamide under specific conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinocarbothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[N’-(4-Methoxy-benzoyl)-hydrazinocarbothioyl]-acetamide
- N-[N’-(4-Ethoxy-benzoyl)-hydrazinocarbothioyl]-acetamide
- N-[N’-(4-Butoxy-benzoyl)-hydrazinocarbothioyl]-acetamide
Uniqueness
N-[N’-(4-Propoxy-benzoyl)-hydrazinocarbothioyl]-acetamide is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17N3O3S |
|---|---|
Molecular Weight |
295.36g/mol |
IUPAC Name |
N-[[(4-propoxybenzoyl)amino]carbamothioyl]acetamide |
InChI |
InChI=1S/C13H17N3O3S/c1-3-8-19-11-6-4-10(5-7-11)12(18)15-16-13(20)14-9(2)17/h4-7H,3,8H2,1-2H3,(H,15,18)(H2,14,16,17,20) |
InChI Key |
XDBZXZLENSJHRK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-ethyl-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{2-nitrophenyl}acetamide](/img/structure/B410613.png)
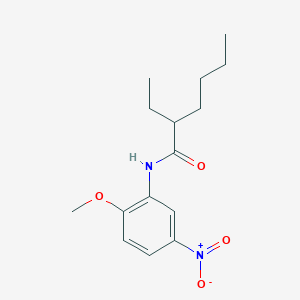
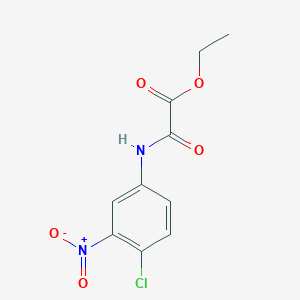
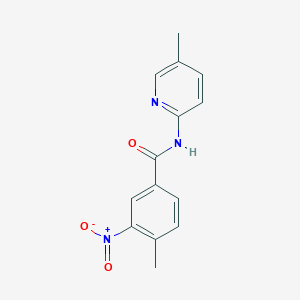
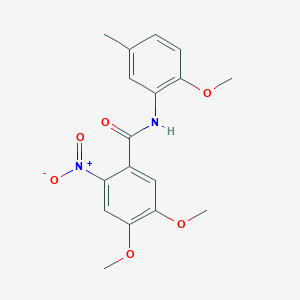
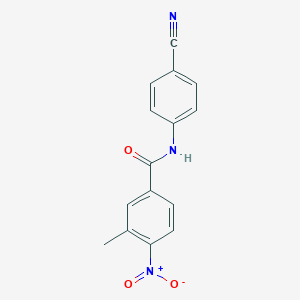
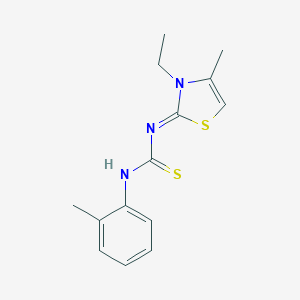
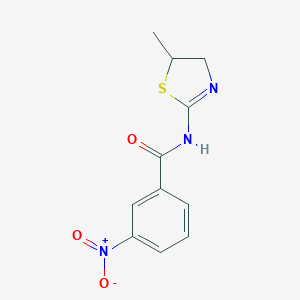

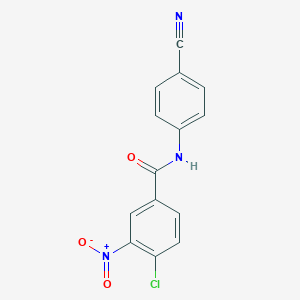
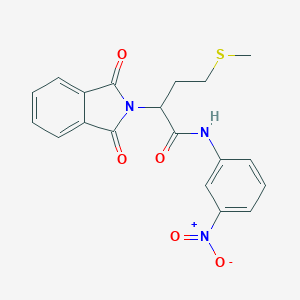

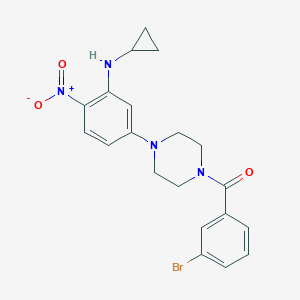
![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
